N-(2,3-Dimethylbutyl)thietan-3-amine

Description

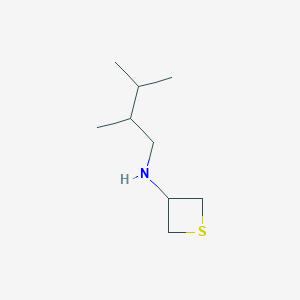

N-(2,3-Dimethylbutyl)thietan-3-amine (CAS: 1849294-95-6) is a sulfur-containing organic compound with the molecular formula C₉H₁₉NS and a molecular weight of 173.32 g/mol . Structurally, it consists of a thietane (a four-membered saturated ring with three carbon atoms and one sulfur atom) substituted at the 3-position with an amine group, which is further linked to a branched 2,3-dimethylbutyl chain. This branching distinguishes it from linear alkyl-thietane derivatives and may influence its physicochemical properties, such as solubility, volatility, and reactivity.

No explicit toxicity or hazard data are provided in the evidence, though its structural analogs (e.g., 6PPD derivatives) highlight the importance of evaluating environmental and biological impacts .

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

N-(2,3-dimethylbutyl)thietan-3-amine |

InChI |

InChI=1S/C9H19NS/c1-7(2)8(3)4-10-9-5-11-6-9/h7-10H,4-6H2,1-3H3 |

InChI Key |

GOCXHUFFYDJGJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CNC1CSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylbutyl)thietan-3-amine typically involves the reaction of 2,3-dimethylbutylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylbutyl)thietan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thietane ring to a more stable structure.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thietane derivatives.

Substitution: Various substituted amines.

Scientific Research Applications

N-(2,3-Dimethylbutyl)thietan-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involving sulfur-containing compounds. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(2,3-Dimethylbutyl)thietan-3-amine with structurally related compounds:

Key Observations:

- Branching Effects : The 2,3-dimethylbutyl group in the target compound introduces steric hindrance compared to the linear 3-methylbutyl chain in N-(3-Methylbutyl)thietan-3-amine. This likely reduces solubility in polar solvents and increases hydrophobicity .

- Molecular Weight : The higher molecular weight of the target compound compared to N-(3-Methylbutyl)thietan-3-amine suggests differences in volatility and boiling point, though experimental data are lacking.

- Functional Diversity : Neotame, while sharing a 3,3-dimethylbutyl group, is a large aspartame-derived sweetener with distinct applications (food industry) and functional groups (ester, amide) .

Toxicity and Environmental Impact

- 6PPD Derivatives: N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its ozonation product, 6PPD-quinone, demonstrate significant environmental toxicity, including teratogenic and neurotoxic effects . While the target compound shares a dimethylbutyl group, its thietane-amine structure differs markedly from 6PPD’s phenylenediamine backbone.

- Data Gaps: No direct toxicity data are available for this compound. Further studies are needed to assess its persistence, bioaccumulation, and ecotoxicological risks .

Research and Development Needs

Synthetic Optimization : Improve synthesis routes for this compound to enhance availability .

Toxicity Profiling : Conduct in vitro and in vivo studies to evaluate acute/chronic toxicity, leveraging methodologies applied to 6PPD derivatives .

Application Exploration : Investigate its utility in catalysis, materials science, or medicinal chemistry, given its unique thietane-amine structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.